Diethyl 5-(thiophen-3-yl)isophthalate
Description
Diethyl 5-(thiophen-3-yl)isophthalate is an ester derivative of isophthalic acid featuring a thiophene ring substituted at the 5-position of the aromatic core. The diethyl ester groups enhance solubility in organic solvents, facilitating its use in synthetic applications. While direct physicochemical data for this compound are unavailable in the provided evidence, inferences can be drawn from structurally related analogs.
Properties
Molecular Formula |
C16H16O4S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
diethyl 5-thiophen-3-ylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H16O4S/c1-3-19-15(17)13-7-12(11-5-6-21-10-11)8-14(9-13)16(18)20-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
SOAGNIGNRJGXCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C2=CSC=C2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-(thiophen-3-yl)isophthalate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment to Isophthalate: The thiophene ring is then attached to the isophthalate moiety through esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(thiophen-3-yl)isophthalate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester groups can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Diethyl 5-(thiophen-3-yl)isophthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of Diethyl 5-(thiophen-3-yl)isophthalate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity :
- The triflate group in Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate acts as a superior leaving group, enabling nucleophilic aromatic substitutions . In contrast, the thiophene group in this compound enhances electron density, favoring electrophilic reactions or π-π stacking in materials science.
- Boronic esters (e.g., ) enable cross-coupling reactions, whereas isothiocyanato groups () are reactive toward amines, suggesting utility in bioconjugation.
Impact of Ester Groups: Ethyl esters (e.g., ) generally improve solubility in non-polar solvents compared to methyl esters (). This property is critical for applications in solution-phase synthesis.
Thermal and Physical Properties :
- The triflate-containing compound () has a well-defined melting point (68.5–69°C), indicative of crystalline stability. Thiophene derivatives () may exhibit lower melting points due to reduced symmetry.
Applications :
- Thiophene-based esters (e.g., ) are explored in optoelectronics due to their conjugated systems.
- Boronic esters () are pivotal in medicinal chemistry for Suzuki couplings.
- Isothiocyanato derivatives () find use in labeling biomolecules.
Research Findings and Data Gaps
- Conformational Isomerism: Studies on analogs like Dimethyl 5-(5-phenyl-2-thioxo-1,3,4-oxadiazole-3-methylamino)isophthalate () reveal that substituents influence conformational stability. Computational methods (STO-2G basis set) identified four minimum-energy structures, suggesting similar isomerism may occur in this compound .
- Toxicity Considerations : While diethyl phthalates () are associated with endocrine disruption, the thiophene-substituted variant’s toxicity remains unstudied. Regulatory frameworks for phthalate esters should be considered in industrial applications .
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